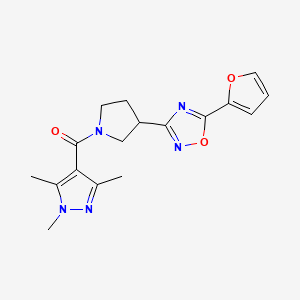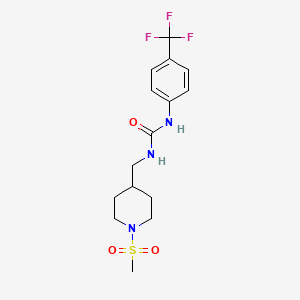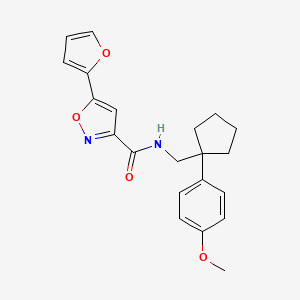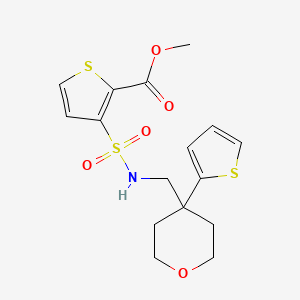![molecular formula C26H26N4O4S B2928840 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide CAS No. 868676-43-1](/img/structure/B2928840.png)
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide is a useful research compound. Its molecular formula is C26H26N4O4S and its molecular weight is 490.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Electrophysiological Activity
N-substituted imidazolylbenzamides, including compounds structurally similar to the queried chemical, have been synthesized and evaluated for their cardiac electrophysiological activities. These compounds showed potency in in vitro Purkinje fiber assays comparable to other class III agents, indicating their potential as selective class III electrophysiological activity producers. This research provides insights into the structural elements important for the activity of such compounds, suggesting applications in the development of new therapeutic agents for cardiac arrhythmias (Morgan et al., 1990).
Antipsychotic Potential
The design of conformationally restricted analogs of dopamine D2 selective benzamides has led to the synthesis of 2-phenyl-4-(aminomethyl)imidazoles, aimed at exploring their potential as antipsychotic agents. These compounds were evaluated for their ability to block dopamine D2 receptor binding, a key target in the treatment of schizophrenia and related disorders. The findings contribute to understanding the structural requirements for D2 receptor affinity and could guide the development of novel antipsychotic medications (Thurkauf et al., 1995).
Antihypertensive Activity
Research on nonpeptide angiotensin II receptor antagonists has led to the discovery of N-(biphenylylmethyl)imidazoles, demonstrating potent antihypertensive effects upon oral administration. These findings highlight the therapeutic potential of such compounds in treating hypertension, emphasizing the importance of the acidic group at the 2'-position of the biphenyl for high affinity for the angiotensin II receptor and oral antihypertensive potency (Carini et al., 1991).
Anti-Inflammatory and Anti-Cancer Agents
The synthesis of substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl] benzamide/benzene sulfonamides has revealed compounds with anti-inflammatory and anti-cancer properties. This research underscores the potential of these novel compounds in developing treatments for inflammatory diseases and cancer, showcasing the versatility of imidazole derivatives in medicinal chemistry (Gangapuram & Redda, 2009).
Antiviral Activity Against Human Rhinovirus
A series of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines has been designed and tested as antirhinovirus agents. This research indicates the potential for these compounds to serve as bases for developing new treatments against human rhinovirus, a common cause of the cold, highlighting the imidazole ring's role in antiviral drug development (Hamdouchi et al., 1999).
作用機序
Target of Action
Compounds with similar structures have been known to exhibit antibacterial properties
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Based on its structural similarity to other compounds, it could potentially interact with its targets by binding to specific receptors or enzymes, thereby inhibiting their function and leading to the death of the target cells .
Biochemical Pathways
Given its potential antibacterial properties, it might interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or dna replication .
Pharmacokinetics
A study has suggested that similar compounds have a favorable pharmacokinetic profile
Result of Action
If it indeed has antibacterial properties, it could lead to the death of bacterial cells, thereby helping to clear bacterial infections .
特性
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O4S/c1-30(17-21-5-4-16-34-21)35(32,33)22-14-10-19(11-15-22)26(31)27-20-12-8-18(9-13-20)25-28-23-6-2-3-7-24(23)29-25/h2-3,6-15,21H,4-5,16-17H2,1H3,(H,27,31)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBMODOZQVZEHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-(Benzo[d]thiazol-2-ylthio)-2-phenyl-4-tosyloxazole](/img/structure/B2928758.png)
![N-[4-(3-hydroxyphenyl)-1,3-thiazol-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2928762.png)



![N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-(2-methylphenyl)ethanediamide](/img/structure/B2928768.png)

![N-(3,4-dimethylphenyl)-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2928770.png)
![2-(3,5-dimethoxyphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2928771.png)

![(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B2928773.png)
![4-[(6-Chloropyridazin-3-yl)oxy]benzaldehyde](/img/structure/B2928777.png)
![1-allyl-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2928779.png)

